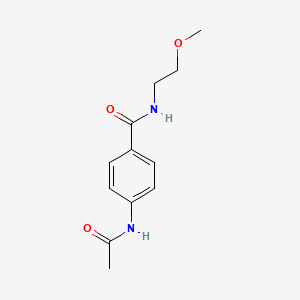![molecular formula C19H22N2O3S B4720917 N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
N-allyl-2-[(mesitylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-allyl-2-[(mesitylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAB is a sulfonamide-based compound that has been synthesized through a specific method and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[(mesitylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction plays a crucial role in the regulation of cell growth and division, and the inhibition of this interaction has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-allyl-2-[(mesitylsulfonyl)amino]benzamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-allyl-2-[(mesitylsulfonyl)amino]benzamide involves the inhibition of the protein-protein interaction between p53 and MDM2. This interaction is crucial for the degradation of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell growth and division. The inhibition of this interaction leads to the stabilization of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-[(mesitylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects in various studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells by stabilizing p53. N-allyl-2-[(mesitylsulfonyl)amino]benzamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-allyl-2-[(mesitylsulfonyl)amino]benzamide in lab experiments is its specificity towards the protein-protein interaction between p53 and MDM2. This specificity allows for targeted inhibition of this interaction, which can lead to the induction of cell cycle arrest and apoptosis in cancer cells. However, one of the limitations of using N-allyl-2-[(mesitylsulfonyl)amino]benzamide in lab experiments is its potential toxicity towards normal cells. Further studies are required to determine the optimal dosage and treatment regimen for N-allyl-2-[(mesitylsulfonyl)amino]benzamide to minimize its toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2-[(mesitylsulfonyl)amino]benzamide. One potential direction is the development of N-allyl-2-[(mesitylsulfonyl)amino]benzamide as a therapeutic agent for the treatment of cancer. Further studies are required to determine the optimal dosage and treatment regimen for N-allyl-2-[(mesitylsulfonyl)amino]benzamide in vivo and to evaluate its efficacy and safety in clinical trials. Another potential direction is the study of N-allyl-2-[(mesitylsulfonyl)amino]benzamide in other protein-protein interactions that play a crucial role in various diseases. N-allyl-2-[(mesitylsulfonyl)amino]benzamide has the potential to be a valuable tool in the study of protein-protein interactions and their role in disease pathogenesis.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-10-20-19(22)16-8-6-7-9-17(16)21-25(23,24)18-14(3)11-13(2)12-15(18)4/h5-9,11-12,21H,1,10H2,2-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWHSASTFJLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4720840.png)
![2,5-bis(4-chlorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B4720848.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4720851.png)
![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B4720874.png)
![6-methoxy-2,2',3,3',4,5',6',9-octahydrospiro[beta-carboline-1,4'-pyran] hydrochloride](/img/structure/B4720875.png)


![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)

![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)